2-Fluor-N-(4-Methoxy-3-(2-Oxopyrrolidin-1-yl)phenyl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

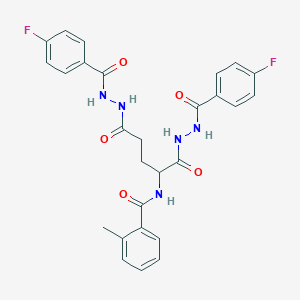

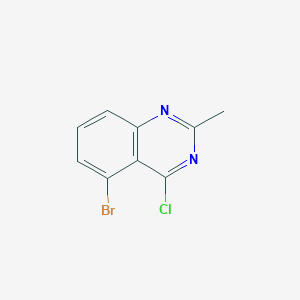

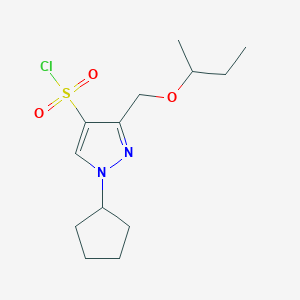

2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a fluorinated derivative of a sigma-1 receptor modulator. This compound is of significant interest due to its potential pharmacological properties, particularly in the modulation of sigma-1 receptors, which are involved in various central nervous system functions .

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with sigma-1 receptors, which play a role in cellular signaling and neuroprotection.

Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and other chemical products.

Wirkmechanismus

Target of Action

The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing a conformational change that affects the receptor’s interaction with its primary ligand. This modulation can enhance or inhibit the receptor’s activity .

Biochemical Pathways

The sigma-1 receptor plays a crucial role in several biochemical pathways. It regulates the IP3 receptor-mediated Ca2+ ion influx from the ER to the mitochondria . This influx is critical for various cellular processes, including energy production, signal transduction, and gene expression .

Pharmacokinetics

The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The use of this compound, in combination with endogenous or exogenous agonists, has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects . These effects are likely due to the compound’s modulation of the sigma-1 receptor and its influence on Ca2+ ion influx .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Vorbereitungsmethoden

The synthesis of 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves several steps. One common method includes the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, followed by catalytic hydrogenation to form the intermediate 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one. This intermediate is then used in further reactions to produce the desired fluorinated derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation is a common method used to reduce double bonds in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is compared with other sigma-1 receptor modulators, such as:

The uniqueness of 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide lies in its fluorinated structure, which enhances its lipophilicity, electronegativity, basicity, and bioavailability, contributing to its potential pharmacological properties .

Eigenschaften

IUPAC Name |

2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c1-24-15-9-8-12(11-14(15)20-10-4-7-17(20)21)19-25(22,23)16-6-3-2-5-13(16)18/h2-3,5-6,8-9,11,19H,4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDZRYMZRHCYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2481099.png)

![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)

![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)